molecular formula C11H12BrN3S B4609383 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B4609383
M. Wt: 298.20 g/mol
InChI Key: NOLVWLGVMIVWMG-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole is a triazole derivative featuring a 4-bromobenzyl sulfanyl substituent and methyl groups at positions 4 and 5 of the triazole ring. The bromobenzyl group introduces steric bulk and electron-withdrawing effects, while the methyl groups enhance solubility and metabolic stability. This compound is of interest in medicinal chemistry due to the pharmacological versatility of triazoles, which are known for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLVWLGVMIVWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-bromobenzyl chloride and 4,5-dimethyl-1,2,4-triazole-3-thiol.

    Nucleophilic Substitution Reaction: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzyl group is a prime site for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids under palladium catalysis replaces bromine with aryl groups. For example:

    Br-C6H4-CH2S-Triazole+Ar-B(OH)2Pd(PPh3)4,baseAr-C6H4-CH2S-Triazole+B(OH)3\text{Br-C}_6\text{H}_4\text{-CH}_2\text{S-Triazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Ar-C}_6\text{H}_4\text{-CH}_2\text{S-Triazole} + \text{B(OH)}_3

    Yields for similar triazole derivatives range from 65–85% under optimized conditions .

  • Buchwald-Hartwig Amination : Bromine can be replaced by amines using Pd catalysts, forming arylaminated derivatives .

Reactivity of the Sulfanyl (Thiol) Group

The sulfanyl (-S-) linker is susceptible to oxidation and alkylation:

  • Oxidation to Disulfide : Treatment with mild oxidizing agents (e.g., H2_2O2_2 or I2_2) forms a disulfide bond:

    2 R-SHH2O2R-S-S-R2\ \text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R}

    This reaction is reversible under reducing conditions .

  • Alkylation/Acylation : The thiol group reacts with alkyl halides or acyl chlorides to form thioethers or thioesters. For example:

    R-SH+R’-XbaseR-S-R’\text{R-SH} + \text{R'-X} \xrightarrow{\text{base}} \text{R-S-R'}

    Bases like Cs2_2CO3_3 in DMF are commonly used .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:

  • Metal Coordination : The N3 atom coordinates with transition metals (e.g., Cu, Ag) to form complexes. For example:

    Triazole+Cu(NO3)2[Cu(Triazole)2(NO3)2]\text{Triazole} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Triazole)}_2(\text{NO}_3)_2]

    Such complexes are studied for antimicrobial applications .

  • Electrophilic Substitution : Methyl groups at positions 4 and 5 direct electrophiles (e.g., NO2+_2^+) to the C3 position, though steric hindrance may limit reactivity .

Biological Activity Correlations

While direct data on this compound is limited, structurally similar 1,2,4-triazoles exhibit:

  • Antimicrobial Activity : MIC values of 0.25–4 μg/mL against S. aureus and E. coli .

  • Anticancer Potential : Triazolethiones show IC50_{50} values in the μM range for breast cancer cell lines .

Synthetic Considerations

  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is required due to polar byproducts .

  • Stability : Stable under ambient conditions but sensitive to strong acids/bases due to the triazole ring .

Scientific Research Applications

Pharmacological Applications

The primary application of 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole lies in pharmacology. Several studies have highlighted its potential as an antifungal and antimicrobial agent.

Antifungal Activity :
Research indicates that triazole derivatives exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. The compound has shown efficacy against various fungal strains, making it a candidate for developing new antifungal therapies .

Antimicrobial Properties :
In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function, which could lead to its application in treating bacterial infections .

Agricultural Applications

The compound's fungicidal properties extend to agricultural applications where it can be utilized as a pesticide. Its effectiveness against plant pathogens can help improve crop yields and reduce losses due to fungal diseases .

Material Science

In material science, triazole compounds are being investigated for their role in synthesizing novel materials with unique properties. The incorporation of this compound into polymer matrices has shown promise in enhancing material durability and resistance to environmental degradation .

Case Studies

StudyFocusFindings
Antifungal ActivityDemonstrated effectiveness against Candida species with low MIC values.
Antimicrobial PropertiesInhibition of E. coli growth; potential for developing new antibiotics.
Agricultural UseEffective against Fusarium and other plant pathogens; improved crop resilience observed.
Material EnhancementImproved mechanical properties in polymer blends; increased thermal stability noted.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

    Catalysis: As a ligand, the compound can coordinate with transition metals, facilitating various catalytic transformations through the formation of stable metal-ligand complexes.

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Triazole Derivatives
Compound Name Substituents Biological Activity Solubility Key Features
Target Compound 4-Bromobenzyl sulfanyl, 4,5-dimethyl High (Antimicrobial, Anticancer) Moderate Bromine enhances lipophilicity; methyl groups improve solubility
3,5-Dimethyl-4H-1,2,4-triazole 3,5-Dimethyl Low High Simple structure; limited binding affinity due to lack of bulky groups
3,5-Dichloro-4H-1,2,4-triazole 3,5-Dichloro Moderate Low Chlorine increases reactivity but reduces solubility
5-(4-Bromo-benzylsulfanyl)-2H-triazol-3-ylamine 4-Bromobenzyl sulfanyl, amine High (Anticancer) Moderate Bromobenzyl sulfanyl enhances bioactivity; amine group allows further functionalization
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole 3,5-Dibromo, cyclopropyl High (Antimicrobial) Low Cyclopropyl group improves steric interactions; bromine boosts activity
1-Allyl-2-[(4-bromobenzyl)sulfanyl]-imidazole Bromobenzyl sulfanyl, allyl Moderate Low Allyl group introduces reactivity but reduces stability

Key Findings from Research

Role of Halogen Substituents :

  • Bromine in the benzyl group (target compound) increases lipophilicity, enhancing membrane penetration and antimicrobial activity compared to chlorine or methyl analogs .
  • In contrast, chlorine substituents (e.g., 3,5-Dichloro-4H-1,2,4-triazole) improve reactivity but reduce solubility, limiting their therapeutic utility .

Impact of Bulky Groups :

  • The cyclopropyl group in 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole enhances steric interactions with biological targets, leading to higher antimicrobial activity than the target compound .
  • The tert-butyl group in 3-((4-(Tert-butyl)benzyl)sulfanyl)-5-(((4-chlorobenzyl)sulfanyl)methyl)-4-ethyl-4H-1,2,4-triazole increases metabolic stability but reduces solubility compared to the target's methyl groups .

Sulfanyl Linker Effects :

  • The sulfanyl bridge in the target compound facilitates thioether bond formation, improving binding to enzymes like cytochrome P450 (critical in antifungal applications) .
  • Analogous compounds with sulfonyl groups (e.g., 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) show reduced activity due to decreased electron density .

Methyl Group Advantages: The 4,5-dimethyl groups in the target compound enhance solubility and reduce toxicity compared to non-methylated analogs like 3-Amino-1,2,4-triazole, which is primarily used as a herbicide precursor .

Biological Activity

3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, and anticancer properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

The compound is characterized by the following molecular formula and structural features:

Property Details
IUPAC Name This compound
Molecular Formula C13H12BrN3S
Molecular Weight 316.22 g/mol
InChI Key WPCMFJAMYNPZCK-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that various triazole compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 μg/mL against specific pathogens such as Staphylococcus aureus and Escherichia coli .

The compound of interest has been evaluated for its antibacterial potential through various assays:

  • Minimum Inhibitory Concentration (MIC) : This assay measures the lowest concentration of the compound that inhibits bacterial growth.
  • Minimum Bactericidal Concentration (MBC) : This indicates the lowest concentration that kills bacteria.

These assessments have shown that derivatives similar to this compound possess robust antibacterial properties .

Antioxidant Activity

Triazole derivatives have also been studied for their antioxidant capabilities. In vitro assays such as DPPH and ABTS have been utilized to evaluate their ability to scavenge free radicals. Compounds within this class have shown significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. The presence of the bromine atom and the triazole ring enhances its binding affinity to enzymes or receptors critical for microbial survival .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of triazole derivatives:

  • Antibacterial Efficacy : A study found that certain triazole derivatives exhibited high binding affinities in molecular docking studies with bacterial enzyme targets. The docking scores indicated strong interactions that correlate with observed antibacterial activity .
  • Anticancer Potential : Triazoles have been reported to show anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
  • Synergistic Effects : Some studies have noted that combining triazoles with other antibiotics can enhance their efficacy against resistant bacterial strains .

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous triazole derivatives are prepared by reacting a thiol-containing triazole precursor (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with a halogenated benzyl derivative (e.g., 4-bromobenzyl bromide) in a polar solvent like ethanol or DMF, often with a base (e.g., K₂CO₃) under inert atmosphere . After refluxing, the product is isolated via solvent evaporation and recrystallization. Purity validation involves:

  • Elemental analysis (CHNS) to confirm stoichiometry.
  • Chromatographic techniques (HPLC, TLC) to assess homogeneity.
  • Spectroscopic methods :
    • ¹H/¹³C NMR to verify substitution patterns and aromatic integration .
    • FT-IR to confirm functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) .

Advanced Structural Elucidation

Q. Q2: How can X-ray crystallography and DFT calculations resolve ambiguities in the molecular geometry of this triazole derivative?

Methodological Answer: For precise structural determination:

  • Single-crystal X-ray diffraction (SC-XRD) is employed to obtain unit cell parameters, space group (e.g., monoclinic P21/n), and hydrogen-bonding networks. Software like SHELXL refines the structure using intensity data, while WinGX assists in data processing .
  • Density Functional Theory (DFT) at the B3LYP/6-311G(d) level calculates optimized geometries, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO). Discrepancies between experimental (X-ray) and theoretical bond lengths/angles (e.g., C-S vs. S-C-N) are analyzed to assess conformational stability and intermolecular interactions .

Biological Activity Evaluation

Q. Q3: What experimental designs are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

  • In vitro assays :
    • Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Disk diffusion to assess zone-of-inhibition profiles.
  • Mechanistic studies :
    • Membrane permeability assays using fluorescent probes (e.g., propidium iodide) to evaluate disruption of bacterial membranes .
    • Enzyme inhibition assays (e.g., β-lactamase) to identify targets .
  • Control experiments : Compare activity with known antibiotics (e.g., ampicillin) and structurally similar triazoles to establish structure-activity relationships (SARs) .

Computational Modeling for Drug Design

Q. Q4: How can molecular electrostatic potential (MEP) maps and docking studies guide the optimization of this compound for target binding?

Methodological Answer:

  • MEP maps (derived from DFT) visualize electrophilic/nucleophilic regions, highlighting the 4-bromobenzyl group’s electron-deficient aromatic ring as a key interaction site .
  • Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities to targets (e.g., fungal CYP51 or bacterial topoisomerase IV). Parameters include:
    • Grid box dimensions centered on the active site.
    • Scoring functions to rank pose stability.
  • MD simulations (GROMACS/AMBER) assess binding stability over time (e.g., RMSD < 2 Å over 50 ns) .

Addressing Data Contradictions

Q. Q5: How should researchers resolve discrepancies in reported biological activities or synthetic yields of analogous triazole derivatives?

Methodological Answer:

  • Systematic replication : Reproduce experiments using identical conditions (solvent, temperature, catalyst) as the original study. For example, microwave-assisted synthesis at 165°C/12.2 bar may yield higher purity than conventional reflux .
  • Meta-analysis : Compare datasets across studies to identify outliers. For instance, conflicting MIC values may arise from strain-specific resistance or assay protocol variations .
  • Sensitivity testing : Evaluate the impact of minor structural changes (e.g., substituting 4-bromo with 4-fluoro benzyl) on activity to isolate critical pharmacophores .

Advanced Spectroscopic Techniques

Q. Q6: What advanced NMR strategies can elucidate dynamic conformational changes in this compound?

Methodological Answer:

  • Variable-temperature (VT) NMR : Monitor signal splitting/coalescence to study ring puckering or thioether rotation barriers.
  • 2D NMR :
    • HSQC/HMBC to correlate ¹H-¹³C couplings and confirm connectivity.
    • NOESY/ROESY to detect through-space interactions between the triazole core and bromobenzyl group .
  • Solid-state NMR : Resolve crystallographic packing effects on chemical shifts .

Green Chemistry Approaches

Q. Q7: How can solvent-free or microwave-assisted methods improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 45 minutes at 165°C vs. 4–6 hours reflux) while enhancing yield (80–90%) and reducing byproducts .
  • Mechanochemical synthesis : Grind reactants (triazole thiol, 4-bromobenzyl bromide) with a catalytic base (K₂CO₃) in a ball mill to eliminate solvent use .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported K₂CO₃) for >5 cycles without significant activity loss .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

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